tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-8-10-9(7-13-8)5-6-14(10)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
GYICNOVFFJFSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCN2C(=O)OC(C)(C)C)CN1 |
Origin of Product |
United States |
Preparation Methods
Bicyclic Framework Construction
The core pyrrolo[3,4-b]pyrrole system is typically assembled via intramolecular cyclization. A common approach involves treating methyl 5-aminopentanoate derivatives with tert-butyl dicarbonate under basic conditions to form the carbamate-protected intermediate. Subsequent acid-catalyzed cyclization yields the hexahydropyrrolo[3,4-b]pyrrole skeleton. For example, refluxing the intermediate in toluene with p-toluenesulfonic acid (pTSA) at 110°C for 12 hours achieves cyclization with 78% yield.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | pTSA (2 mol%) |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Methyl Group Introduction
The 6-methyl substituent is introduced via alkylation using methyl iodide or dimethyl sulfate. Quaternization of the pyrrolidine nitrogen with methyl iodide in tetrahydrofuran (THF) at 0°C, followed by neutralization with aqueous sodium bicarbonate, affords the methylated product. This step typically achieves 85–90% yield but requires strict temperature control to avoid over-alkylation.
Microwave-Assisted [3+2] Cycloaddition
Azomethine Ylide Generation
Microwave irradiation accelerates the formation of azomethine ylides, which participate in 1,3-dipolar cycloaddition with maleimides. Condensation of methyl glycinate with 2-nitrobenzaldehyde in toluene under microwave heating (150°C, 2 hours) generates a stabilized ylide. This method reduces reaction times from days to hours while maintaining yields ≥70%.
Lactamization and Reduction
Post-cycloaddition, the nitro group is reduced using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol. Spontaneous lactamization under reflux conditions (80°C, 6 hours) forms the fused pyrrolopyrrole system. Final tert-butyloxycarbonyl (Boc) protection with di-tert-butyl dicarbonate in dichloromethane completes the synthesis.
Microwave Protocol Summary:
| Step | Conditions | Yield |
|---|---|---|
| Ylide Formation | 150°C, 2 h, MW | 70% |
| Nitro Reduction | H₂/Pd/C, EtOH, 25°C | 92% |
| Lactamization | Reflux, 6 h | 68% |
| Boc Protection | DCM, RT, 12 h | 95% |
Industrial-Scale Continuous Flow Synthesis
Catalytic Cyclization in Flow Reactors
Continuous flow systems enhance reproducibility and safety for large-scale production. A mixture of pyrrolidine and tert-butyl chloroformate is pumped through a packed-bed reactor containing immobilized lipase catalysts at 50°C. The enzyme facilitates carbamate formation without requiring stoichiometric bases, achieving 94% conversion. Subsequent methylation via gas-phase methyl chloride in a second reactor column introduces the 6-methyl group with 89% efficiency.
Advantages Over Batch Processing
-
Throughput : 500 g/hour vs. 50 g/day in batch.
-
Purity : >99% by HPLC due to precise residence time control.
-
Waste Reduction : 60% lower solvent consumption.
Solid-Phase Synthesis for High-Throughput Screening
Resin-Bound Intermediate Preparation
Wang resin functionalized with Fmoc-protected pyrrolidine is deprotected using 20% piperidine in DMF. Coupling with Boc-protected methylamine via HBTU/DIEA activation achieves 98% loading efficiency. Cyclization is induced by treating the resin with trifluoroacetic acid (TFA)/dichloromethane (1:9), cleaving the product while preserving the tert-butyl group.
Library Synthesis Applications
This method enables parallel synthesis of 96 analogs in 48 hours, ideal for structure-activity relationship (SAR) studies. Typical yields per variant range from 65–80%, with purities ≥95% after automated flash chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Traditional Cyclization | 78 | 97 | Moderate | 120 |
| Microwave-Assisted | 70 | 95 | Low | 200 |
| Continuous Flow | 89 | 99 | High | 80 |
| Solid-Phase | 75 | 95 | Medium | 300 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of a lone pair of electrons on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted pyrroles .
Scientific Research Applications
tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions due to the presence of a lone pair of electrons on the nitrogen atom, which stabilizes the formation of σ-complexes . This reactivity allows it to interact with various biological molecules and pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Research Implications
- Synthetic Utility : The tert-butyl carbamate group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), allowing modular functionalization .
- Biological Relevance : Methyl and trifluoroacetyl derivatives demonstrate improved blood-brain barrier (BBB) penetration in preclinical models compared to bulkier substituents .
Biological Activity
tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a bicyclic organic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of approximately 212.29 g/mol. Its unique structural features, including a tert-butyl group and a carboxylate functional group, suggest potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Characteristics:
- Molecular Formula: C₁₁H₂₀N₂O₂
- Molecular Weight: 212.29 g/mol
- CAS Number: 1018443-32-7
Biological Activity
Preliminary studies indicate that compounds structurally related to this compound exhibit a range of biological activities. These include:
- Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for use in cancer therapy.
- CYP450 Interaction: The compound may influence cytochrome P450 enzyme activity, which is crucial for drug metabolism and can affect pharmacokinetics in therapeutic applications .
Table 1: Biological Activities of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | 138958388 | Anticancer properties |
| (3aR,6aR)-5-Methylhexahydropyrrolo[3,4-b]pyrrole-1-carboxylic Acid tert-butyl Ester | 948846-60-4 | CYP450 modulation |
| tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H) | 44474550 | Antimicrobial activity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.
- Functional Group Modifications: Introduction of the tert-butyl and carboxylate groups through various functionalization techniques.
Case Studies and Research Findings
Research has highlighted the potential therapeutic applications of this compound:
- Antitumor Studies: In vitro studies demonstrate that derivatives of this compound inhibit tumor growth in several cancer cell lines, indicating its potential as an anticancer agent.
"The structural characteristics of tert-butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole derivatives suggest significant promise in cancer therapeutics" .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) is essential for evaluating the therapeutic potential of this compound. Interaction studies are crucial for determining how it affects drug metabolism and therapeutic efficacy.
Table 2: Summary of Pharmacological Studies
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes:
- Cyclization : Condensation of substituted pyrroles with alkylating agents under controlled temperatures (e.g., 0–60°C) in polar aprotic solvents like DMF or THF .
- Esterification : Introduction of the tert-butyl carbamate group using Boc anhydride in the presence of a base (e.g., triethylamine) .
- Catalytic Coupling : For functionalization, palladium-catalyzed cross-coupling (e.g., with tris(dibenzylideneacetone)dipalladium(0)) and ligands like BINAP in toluene at reflux .
Q. Optimization Strategies :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators if aerosolization occurs .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid release into drains .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR to verify proton environments and stereochemistry (e.g., δ ~1.47 ppm for tert-butyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 212.152 for [M+H]+) .
- Chromatography : HPLC or GC with UV detection for purity assessment (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., tert-butyl pyrrolidine derivatives) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm connectivity .
- Crystallography : Employ single-crystal X-ray diffraction (e.g., SHELXL refinement) for absolute stereochemical determination .
Q. What strategies optimize reaction yields during alkylation or coupling steps?
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd2(dba)3) with varying ligands (BINAP, Xantphos) .
- Solvent Effects : Use high-boiling solvents (e.g., DMF or toluene) to stabilize intermediates and enhance reactivity .
- Stoichiometry : Optimize molar ratios of reagents (e.g., 1.2 equivalents of alkylating agents) .
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
Q. What methodologies evaluate the compound’s potential pharmacological activity?
- In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand binding studies .
- Cellular Uptake : Fluorescent labeling (e.g., dansyl chloride derivatives) to track intracellular localization .
- Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS .
Q. How can researchers address discrepancies in stability data under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
